Comparison of Predicted Lipophilicity (LogP) with Linear Isomer
The predicted lipophilicity (LogP) of 7-Methyl-4-undecene is significantly higher than that of the linear isomer 1-undecene, indicating a crucial difference in membrane permeability and solvent partitioning behavior .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.56 |
| Comparator Or Baseline | 1-Undecene: LogP = 3.8 [1] |
| Quantified Difference | +0.76 LogP units (approximately 5.8x higher partition coefficient) |
| Conditions | Predicted/calculated values from chemical databases. |
Why This Matters
This difference in LogP is substantial and directly impacts a compound's ability to partition into lipid bilayers or organic phases, which is a critical parameter for applications in chemical ecology (e.g., insect cuticle penetration) and formulation chemistry.
- [1] PubChem. 1-Undecene. Accessed 2026. View Source
